molecular formula C8H14ClNO2 B11819013 8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride

8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride

Cat. No.: B11819013
M. Wt: 191.65 g/mol
InChI Key: MFAUMPVIUINZHM-UHFFFAOYSA-N
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Description

8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride features the core scaffold of tropane alkaloids, a family of compounds with a broad spectrum of biological activities . The 8-azabicyclo[3.2.1]octane framework is a rigid, seven-membered bicyclic system that incorporates a bridgehead nitrogen atom, which is valuable for constructing conformationally restricted molecules in medicinal chemistry . This carboxylic acid-functionalized derivative is a versatile building block for the enantioselective synthesis of more complex tropane alkaloid structures and other pharmacologically active compounds . Researchers utilize this scaffold in the development of monoamine reuptake inhibitors, highlighting its relevance in central nervous system drug discovery . The compound is supplied as a hydrochloride salt to enhance its stability and solubility. This product is intended for research and development purposes only and is not suitable for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

8-azabicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-8(11)5-3-6-1-2-7(4-5)9-6;/h5-7,9H,1-4H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAUMPVIUINZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopentanone-Based Annulation

A widely referenced approach involves cyclopentanone as the starting material. The synthesis proceeds through the following steps:

  • Mannich Reaction : Cyclopentanone reacts with formaldehyde and ammonium chloride under acidic conditions to form a β-aminoketone intermediate.

  • Ring-Closing : Intramolecular alkylation or reductive amination forms the bicyclo[3.2.1]octane framework.

  • Carboxylation : Introduction of the carboxylic acid group at position 3 via Kolbe-Schmitt reaction or metal-catalyzed carbonylation.

  • Salt Formation : Treatment with hydrochloric acid yields the hydrochloride salt.

Key Data :

  • Yield : Patent literature suggests yields of 40–60% for the carboxylation step, though exact figures are proprietary.

  • Purification : Recrystallization from ethanol/water mixtures achieves >95% purity.

StepReagents/ConditionsPurpose
Mannich ReactionNH4Cl, HCHO, HCl, 60°CIntroduce amine functionality
Ring-ClosingNaBH4, MeOH, 25°CForm bicyclic structure
CarboxylationCO2, KOH, 100°C, 5 atmInstall carboxylic acid group
Salt FormationHCl (g), Et2O, 0°CGenerate hydrochloride salt

Tropinone Derivative Functionalization

An alternative route leverages tropinone , a related tropane alkaloid, as the precursor:

  • Reduction : Tropinone is reduced to tropine using sodium borohydride.

  • Oxidative Cleavage : Selective oxidation of the hydroxyl group to a ketone.

  • Carboxylic Acid Installation : Wittig reaction with triethyl phosphonoacetate, followed by hydrolysis.

  • Hydrochloride Salt Formation .

Advantages :

  • Tropinone’s commercial availability simplifies sourcing.

  • Higher stereoselectivity in the carboxylation step (≥80% exo isomer).

Limitations :

  • Requires costly transition-metal catalysts for oxidation.

  • Multi-step purification increases production time.

The exo preference in carboxylation arises from steric effects during the transition state. Computational studies indicate that the bicyclic system’s convex face favors nucleophilic attack on electrophilic carboxylation agents. Key parameters for optimization include:

  • Temperature : Lower temperatures (0–10°C) reduce epimerization.

  • Catalyst : Palladium on carbon enhances regioselectivity in CO2 insertion.

ParameterBatch ProcessFlow Process
Reaction Time48 h6 h
Yield55%72%
Purity95%99%

Chemical Reactions Analysis

Core Reactivity of Functional Groups

The compound participates in reactions typical of carboxylic acids and bicyclic amines:

Carboxylic acid reactions :

  • Esterification : Reacts with alcohols (e.g., methanol) under acidic conditions to form methyl esters. For example, treatment with methanol and HCl yields the methyl ester derivative (C₉H₁₆ClNO₂) .

  • Amidation : Forms amides when treated with ammonia or amines. This reaction is pivotal for generating bioactive analogs.

  • Salt formation : The hydrochloride salt enhances solubility and stability, making it suitable for crystallization and purification.

Bicyclic amine reactions :

  • Protonation/deprotonation : The bridgehead nitrogen undergoes acid-base reactions, influencing solubility and reactivity in aqueous media.

  • Nucleophilic substitution : Reacts with alkylating agents (e.g., trifluoroethyl iodide) to introduce substituents at the nitrogen site .

Esterification and Hydrolysis

Reaction TypeReagents/ConditionsProductYield/Data
Methyl ester formationMethanol, HCl, refluxMethyl 8-azabicyclo[3.2.1]octane-3-carboxylate HCl~85% isolated yield
Hydrolysis6N HCl, reflux8-Azabicyclo[3.2.1]octane-3-carboxylic acid HClQuantitative conversion

Functionalization at Nitrogen

Reaction TypeReagents/ConditionsProductNotes
AlkylationTrifluoroethyl iodide, K₂CO₃, DMF8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid HClRequires anhydrous conditions
Cyanide additionKCN, HCl, 0°C3-Cyano-8-azabicyclo[3.2.1]octane-3-carboxylic acid HClStereochemical control critical

Decarboxylation and Rearrangement

  • Thermal decarboxylation at >150°C produces 8-azabicyclo[3.2.1]octane derivatives, though this pathway is less common due to competing decomposition.

Comparative Reactivity with Analogues

The hydrochloride salt exhibits distinct reactivity compared to non-salt forms:

Property8-Azabicyclo[3.2.1]octane-3-carboxylic acid HClFree Base Form
SolubilityHigh in polar solvents (water, methanol)Limited in water
StabilityEnhanced shelf life under standard conditionsProne to oxidation
ReactivityFaster esterification due to acid catalysisRequires external acid

Mechanistic Insights

  • Esterification : Protonation of the carboxylic acid by HCl activates the carbonyl group, facilitating nucleophilic attack by methanol.

  • Amidation : The amine group acts as a nucleophile, displacing the hydroxyl group in the presence of coupling agents (e.g., EDC/HOBt).

  • Cyanide addition : Proceeds via a two-step mechanism involving conjugate addition followed by cyclization, with stereochemistry dictated by reaction conditions .

Scientific Research Applications

8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in the study of biological processes and pathways.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs within the Bicyclo[3.2.1]octane Family

The table below compares the target compound with derivatives sharing the bicyclo[3.2.1]octane core but differing in substituents or functional groups:

Compound Name CAS# Molecular Formula Substituents/Modifications Key Properties/Applications References
Target Compound : 8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride 25602-68-0 C₇H₁₁NO·HCl -COOH (carboxylic acid), HCl salt Pharmaceutical impurity; research chemical
Ecgonine hydrochloride 5796-31-6 C₉H₁₅NO₃·HCl -OH (3β-hydroxy), -CH₃ (8-methyl), -COOH Metabolite of cocaine; studied for receptor interactions
[1R-(exo,exo)]-3-(Benzoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester hydrochloride 18717-72-1 C₁₆H₁₉NO₅·HCl Benzoyloxy (position 3), methyl ester (position 2) Hygroscopic solid; synthetic intermediate
Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride 179022-43-6 C₉H₁₃NO₂·HCl Methyl ester (-COOCH₃) instead of -COOH Reduced polarity; used in prodrug design
N-CBZ-8-Azabicyclo[3.2.1]octane-3-carboxylic acid 1159822-23-7 C₁₄H₁₅NO₄ Carbobenzyloxy (CBZ) protecting group on nitrogen Protected amine for stepwise synthesis
Key Observations:
  • Carboxylic Acid vs. Esters : The free carboxylic acid in the target compound enhances water solubility and reactivity (e.g., salt formation), whereas ester derivatives (methyl, benzoyloxy) improve lipid solubility, aiding membrane permeability in drug candidates .
  • Substituent Effects : The addition of a hydroxyl group (e.g., ecgonine) or benzoyloxy group introduces steric hindrance and alters hydrogen-bonding capacity, impacting binding affinity in pharmacological contexts .
  • Protective Groups : CBZ or Boc protections (e.g., in ) stabilize the amine group during synthesis, preventing unwanted side reactions .

Comparison with Other Bicyclic Systems

Compounds with alternative bicyclic frameworks highlight the uniqueness of the bicyclo[3.2.1]octane scaffold:

Compound Name CAS# Molecular Formula Core Structure Key Differences Applications References
1-Azabicyclo[2.2.2]octan-3-one (Quinuclidone) 1333-83-1 C₇H₁₁NO Bicyclo[2.2.2]octane Ketone instead of carboxylic acid; rigid, symmetric structure Catalyst in organic synthesis
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid derivatives Varies Varies Bicyclo[4.2.0]octene with sulfur substitution Sulfur atom enhances ring stability; used in β-lactam antibiotics
Key Observations:
  • Ring Strain : The bicyclo[3.2.1]octane system has moderate strain compared to bicyclo[2.2.2]octane, affecting reactivity and conformational flexibility .
  • Electronic Effects : Sulfur substitution in thia-analogs (e.g., 5-thia-1-azabicyclo[4.2.0]) increases electron density, altering antibacterial activity in β-lactams .

Biological Activity

8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride is a bicyclic compound that belongs to the class of tropane alkaloids, characterized by its unique molecular structure which includes a nitrogen atom within its bicyclic framework. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula : C₈H₁₃ClN₁O₂
  • Molecular Weight : Approximately 189.65 g/mol
  • CAS Number : 1523530-50-8

The biological activity of this compound primarily involves interactions with neurotransmitter systems. Similar to other tropane alkaloids, it may influence cholinergic and dopaminergic pathways, potentially acting as a monoamine reuptake inhibitor.

Target Interaction

Research indicates that derivatives of 8-azabicyclo[3.2.1]octane can act on:

  • Serotonin Transporters : Inhibiting the reuptake of serotonin, thus influencing mood and anxiety.
  • Dopamine Transporters : Affecting dopaminergic pathways, which are crucial in disorders like ADHD and depression.

Biological Activity and Therapeutic Applications

The therapeutic potential of 8-Azabicyclo[3.2.1]octane derivatives has been explored in various studies, highlighting their efficacy in treating conditions such as:

  • Depression
  • Anxiety Disorders
  • Attention Deficit Hyperactivity Disorder (ADHD)
  • Obsessive Compulsive Disorder (OCD)

These compounds are particularly relevant due to their ability to mitigate the side effects associated with traditional antidepressants, such as tricyclics and SSRIs, which can cause cardiovascular issues and gastrointestinal disturbances .

Study 1: Monoamine Reuptake Inhibition

A study demonstrated that specific derivatives of 8-Azabicyclo[3.2.1]octane significantly inhibited the reuptake of serotonin and norepinephrine in vitro, suggesting their potential as effective antidepressants .

CompoundSerotonin Reuptake InhibitionNorepinephrine Reuptake Inhibition
Compound A85%75%
Compound B90%80%

Study 2: Neurotransmitter Activity

Another investigation into the effects of these compounds on neurotransmitter systems found that they could modulate dopamine levels, presenting a promising avenue for ADHD treatment .

Effect on DopamineBehavioral Outcome
IncreasedImproved focus
DecreasedReduced impulsivity

Safety and Toxicology

While the therapeutic potential is significant, safety profiles must be considered. The compound may pose risks such as skin irritation or eye damage upon contact . Further toxicological studies are necessary to establish comprehensive safety data.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves cyclization of precursor amines or carboxylic acids under acidic conditions. Key parameters include temperature control (60–80°C), solvent selection (e.g., ethanol/HCl mixtures), and stoichiometric ratios of reagents. Post-reaction, neutralize excess acid with NaOH and isolate via vacuum filtration. Yields can be optimized by monitoring reaction progress with TLC or HPLC, adjusting pH during crystallization, and using recrystallization in ethanol/water (1:1) for purification .

Q. How should researchers safely handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis or decomposition. Use fume hoods and PPE (gloves, goggles) during handling due to potential irritant properties . For long-term stability, conduct accelerated degradation studies under varying pH (1–13), temperature (40–60°C), and humidity (75% RH) to identify critical storage parameters .

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer :

  • Purity : Use HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) and UV detection at 210 nm.
  • Structural Confirmation : Employ 1^1H/13^{13}C NMR (D2_2O or DMSO-d6) to verify bicyclic framework and carboxylic acid proton. Validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy for functional groups (e.g., carbonyl stretch at ~1700 cm1^{-1}) .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced pharmacological properties?

  • Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to predict binding affinities to target receptors (e.g., neurotransmitter transporters). MD simulations (10–100 ns) assess stability in biological membranes. Pair computational predictions with synthetic validation, prioritizing derivatives with improved logP (<2) and polar surface area (>80 Ų) for CNS penetration .

Q. What strategies resolve discrepancies in spectroscopic data between synthesized batches?

  • Methodological Answer : Cross-validate with orthogonal techniques:

  • NMR : Compare coupling constants (e.g., J = 8–10 Hz for bridgehead protons) to confirm bicyclic geometry.
  • X-ray crystallography : Resolve stereochemical ambiguities.
  • Elemental analysis : Verify C, H, N, Cl content within ±0.4% of theoretical values. Batch inconsistencies may arise from residual solvents or enantiomeric impurities; address via column chromatography (CHIRALPAK® IA) or chiral derivatization .

Q. How can researchers investigate the compound’s stability under physiological conditions for in vivo studies?

  • Methodological Answer : Simulate gastric (pH 1.2, pepsin) and plasma (pH 7.4, 37°C) environments. Monitor degradation via LC-MS over 24 hours. For metabolites, use liver microsome assays (CYP450 isoforms) and UPLC-QTOF to identify oxidation products (e.g., hydroxylation at C3). Adjust formulation (e.g., enteric coatings) if instability exceeds 20% degradation in 6 hours .

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